3-Cyclopropoxy-4,5-diethylpyridine

Description

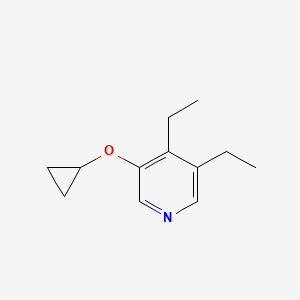

3-Cyclopropoxy-4,5-diethylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at position 3 and diethyl groups at positions 4 and 5. Its molecular formula is C₁₂H₂₀NO, with a molecular weight of 194.28 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered ring, while the diethyl substituents enhance lipophilicity.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-cyclopropyloxy-4,5-diethylpyridine |

InChI |

InChI=1S/C12H17NO/c1-3-9-7-13-8-12(11(9)4-2)14-10-5-6-10/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

IHVGCMHZPXLAPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=CC(=C1CC)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,5-diethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4,5-diethylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles such as amines or thiols can replace the cyclopropoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Substitution: New compounds with the nucleophile replacing the cyclopropoxy group.

Scientific Research Applications

Chemistry: 3-Cyclopropoxy-4,5-diethylpyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .

Biology: In biological research, this compound can be used to study the effects of cyclopropoxy and diethyl substitutions on the biological activity of pyridine derivatives.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4,5-diethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the diethyl groups can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Derivatives

Substituent Analysis

The structural uniqueness of 3-cyclopropoxy-4,5-diethylpyridine lies in its substitution pattern. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Positioning: The target compound’s diethyl groups at positions 4 and 5 differentiate it from analogs with boronate esters or amino groups.

- Functional Groups : Unlike boronate ester-containing analogs (e.g., compounds in and ), the target lacks electrophilic boron, making it less reactive in cross-coupling reactions but more hydrolytically stable.

- Steric and Electronic Effects : The cyclopropoxy group’s strain may increase reactivity compared to larger alkoxy groups (e.g., propoxy in ).

Physicochemical and Reactivity Differences

- Lipophilicity : The diethyl groups in the target compound enhance lipophilicity (logP ~3.2 estimated) compared to boronate ester analogs (logP ~2.1–2.8), impacting solubility and membrane permeability .

- Stability : Boronate esters (e.g., ) are prone to hydrolysis under acidic or aqueous conditions, whereas the target’s ether and alkyl groups confer stability in diverse environments.

- Synthetic Accessibility : The target compound is likely synthesized via alkylation of pyridine, whereas boronate-containing analogs require Miyaura borylation or Suzuki-Miyaura coupling precursors .

Research Findings and Implications

- Reactivity Trends : Cyclopropoxy-substituted pyridines exhibit unique strain-driven reactivity, but the absence of boron in the target limits its utility in cross-coupling compared to .

- Stability-Solubility Trade-off : The target’s stability is advantageous for long-term storage, whereas boronate esters (despite lower stability) are critical for synthetic versatility.

- Structural Diversity: Analogs with amino or methoxy groups (e.g., ) highlight the tunability of pyridine derivatives for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.